

Application Note and Experimental Protocol: Regioselective ortho-Formylation of 2- Bromophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2-hydroxybenzaldehyde**

Cat. No.: **B158676**

[Get Quote](#)

Introduction

The ortho-formylation of phenols is a critical transformation in organic synthesis, yielding salicylaldehyde derivatives that are valuable precursors for pharmaceuticals, agrochemicals, and specialty chemicals.^[1] While classical methods like the Reimer-Tiemann and Duff reactions exist, they often suffer from low yields or a lack of regioselectivity.^{[2][3]} The magnesium-mediated formylation, an advancement of the Casnati-Skattebøl reaction, offers a highly efficient and regioselective route for the ortho-formylation of phenols.^{[4][5]} This protocol details the synthesis of **3-bromo-2-hydroxybenzaldehyde** via the ortho-formylation of 2-bromophenol using paraformaldehyde in the presence of anhydrous magnesium chloride and triethylamine.^{[6][7]} The magnesium ion plays a crucial role, coordinating with the phenoxide and formaldehyde to direct the formylation exclusively to the ortho position.^{[1][8]}

Quantitative Data Summary

The following table outlines the reactants, their specifications, and the key reaction parameters for the ortho-formylation of 2-bromophenol on a 50 mmol scale.^{[4][9]}

Reagent/Parameter	Molecular Formula	Molar Mass (g/mol)	Amount (mmol)	Mass/Volume	Molar Equiv.	Notes
2-Bromophenol	C ₆ H ₅ BrO	173.01	50	8.65 g	1.0	Starting material
Anhydrous Magnesium Chloride	MgCl ₂	95.21	100	9.52 g	2.0	Must be anhydrous beads.[9]
Paraformaldehyde	(CH ₂ O) _n	~30.03 (per CH ₂ O unit)	150	4.50 g	3.0	Dried over P ₂ O ₅ .[4]
Triethylamine	(C ₂ H ₅) ₃ N	101.19	100	10.12 g (13.9 mL)	2.0	Anhydrous
Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	-	250 mL	-	Anhydrous solvent
Reaction Condition						
Temperature	-	-	-	~75 °C (Oil Bath)	-	Gentle reflux
Reaction Time	-	-	-	4 hours	-	Monitor by TLC.[9]
Product						
3-Bromo-2-hydroxybenzaldehyde	C ₇ H ₅ BrO ₂	201.02	-	8.09 - 8.11 g	-	80-81% crude yield

Detailed Experimental Protocol

This procedure is adapted from a well-established method published in *Organic Syntheses*.[4]

1. Materials and Reagents:

- 2-Bromophenol (98% or higher)
- Anhydrous magnesium chloride (beads, 99.9%)[9]
- Paraformaldehyde (powder)
- Triethylamine (anhydrous)
- Tetrahydrofuran (THF, anhydrous)
- Diethyl ether
- 1 N Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Hexane (for recrystallization)

2. Equipment Setup:

- A dry 500-mL, three-necked, round-bottomed flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Rubber septa
- Syringes
- Argon or nitrogen gas inlet
- Oil bath
- Separatory funnel (1 L)
- Rotary evaporator

3. Reaction Procedure:

- Assemble the dry three-necked flask with a stir bar, reflux condenser, and rubber septa. Purge the entire apparatus with argon gas to ensure an inert atmosphere.[9]
- To the flask, add anhydrous magnesium chloride (9.52 g, 100 mmol) and solid paraformaldehyde (4.50 g, 150 mmol) while maintaining a slight positive pressure of argon. [4]
- Add dry tetrahydrofuran (250 mL) to the flask via syringe.
- Begin stirring the mixture and add anhydrous triethylamine (10.12 g, 100 mmol) dropwise using a syringe over a period of 5-10 minutes. Stir the resulting slurry for an additional 10 minutes.[7]
- Slowly add 2-bromophenol (8.65 g, 50 mmol) dropwise via syringe. The mixture will become an opaque, light pink suspension.[9]
- Immerse the flask in a preheated oil bath at approximately 75 °C. The mixture will typically turn a bright orange-yellow color upon heating.[4]
- Maintain the reaction at a gentle reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane/EtOAc (10:1) eluent (2-bromophenol R_f = 0.58; **3-bromo-2-hydroxybenzaldehyde** R_f = 0.45).[9]

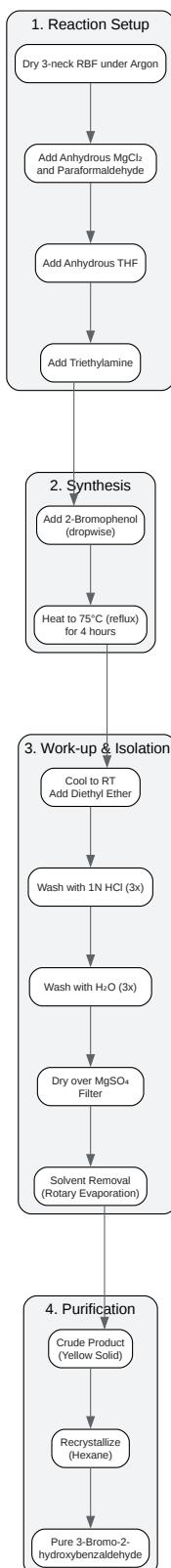
4. Work-up and Purification:

- After 4 hours, remove the oil bath and allow the reaction mixture to cool to room temperature.
- Add 100 mL of diethyl ether to the flask and stir for a few minutes.
- Transfer the entire mixture to a 1-L separatory funnel.
- Wash the organic phase successively with 1 N HCl (3 x 100 mL). Caution: Gas evolution may occur during the first wash; vent the separatory funnel frequently.[4]

- Wash the organic phase with water (3 x 100 mL). To avoid emulsion formation, swirl the funnel gently rather than shaking vigorously.[9]
- Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), then filter the solution into a tared round-bottom flask.
- Remove the solvent using a rotary evaporator. Further drying under high vacuum will yield a pale yellow solid. This crude product (8.09-8.11 g, 80-81% yield) is typically $\geq 95\%$ pure and suitable for many subsequent applications.[4]
- For higher purity, the solid can be recrystallized from hot hexane to afford pale yellow needles.[9]

Visualizations

The following diagram illustrates the key steps in the experimental workflow for the ortho-formylation of 2-bromophenol.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **3-bromo-2-hydroxybenzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sciencemadness.org [sciemadness.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. synarchive.com [synarchive.com]
- 6. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. sciencemadness.org [sciencemadness.org]
- To cite this document: BenchChem. [Application Note and Experimental Protocol: Regioselective ortho-Formylation of 2-Bromophenol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b158676#ortho-formylation-of-2-bromophenol-experimental-protocol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com